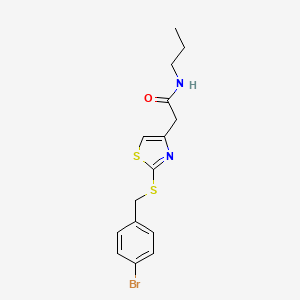

![molecular formula C18H22ClN5O B2460388 2-{[1-(5-Chloropyrimidin-2-yl)pipéridin-4-yl]méthyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097872-04-1](/img/structure/B2460388.png)

2-{[1-(5-Chloropyrimidin-2-yl)pipéridin-4-yl]méthyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

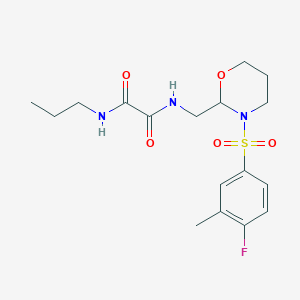

2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a useful research compound. Its molecular formula is C18H22ClN5O and its molecular weight is 359.86. The purity is usually 95%.

BenchChem offers high-quality 2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agonisme du GPR119 pour le traitement du diabète de type 2

- Application: BMS-903452 est un agoniste puissant et sélectif du GPR119. Il a démontré son efficacité dans des modèles de rongeurs diabétiques in vivo à la fois aigus et chroniques. Dans des études humaines, il a montré des augmentations dose-dépendantes de l'exposition et une tendance à l'augmentation des niveaux plasmatiques totaux de GLP-1 .

Thérapie de la maladie du foie gras associée au métabolisme (MAFLD)

- Application: Le ciblage de l'axe GPR119/incrétine, comme le fait BMS-903452, est prometteur comme thérapie potentielle pour la MAFLD. En améliorant la sensibilité à l'insuline et en régulant le métabolisme du glucose, il peut atténuer l'accumulation de graisse hépatique et l'inflammation .

Effets anti-inflammatoires

- Application: L'agonisme du GPR119 par le BMS-903452 pourrait potentiellement moduler l'inflammation dans divers contextes, bien que des recherches supplémentaires soient nécessaires .

Neuroprotection et maladies neurodégénératives

- Application: Les propriétés neuroprotectrices du BMS-903452 pourraient être explorées pour des affections telles que la maladie d'Alzheimer ou la maladie de Parkinson. Cependant, ce domaine nécessite plus d'investigation .

Santé cardiovasculaire

- Application: Les effets du BMS-903452 sur la pression artérielle, le métabolisme lipidique et la santé vasculaire méritent d'être explorés .

Propriétés anticancéreuses potentielles

Mécanisme D'action

Target of Action

The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

The compound acts as an agonist to the GPR119 receptor . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .

Biochemical Pathways

The activation of GPR119 leads to the stimulation of two crucial mechanisms that work in concert to control plasma glucose levels . These are:

- Incretin hormone release (glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)) from the gastrointestinal tract .

Pharmacokinetics

The compound was found to be efficacious in both acute and chronic in vivo rodent models of diabetes . In a single ascending dose study in normal healthy humans, a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels were observed .

Result of Action

The compound’s action results in the stimulation of glucose-dependent insulin release and the promotion of incretin secretion . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various types of chemical bonds .

Cellular Effects

The effects of 2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one on cells are diverse and depend on the specific type of cell and the cellular processes involved . It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level and contribute to the compound’s overall impact on cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one within cells and tissues involve various transporters or binding proteins . This also includes any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one and its effects on activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

2-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN5O/c19-15-10-20-18(21-11-15)23-7-5-13(6-8-23)12-24-17(25)9-14-3-1-2-4-16(14)22-24/h9-11,13H,1-8,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOGBXPNRWJDKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C4=NC=C(C=N4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

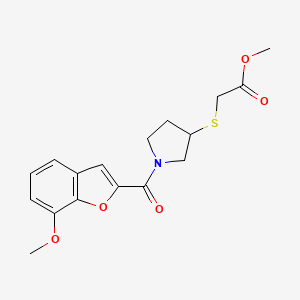

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2460306.png)

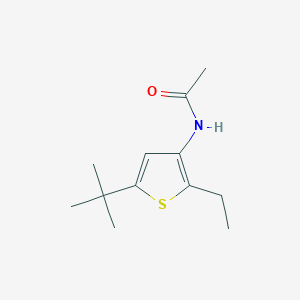

![3-ethyl-5-[(furan-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2460308.png)

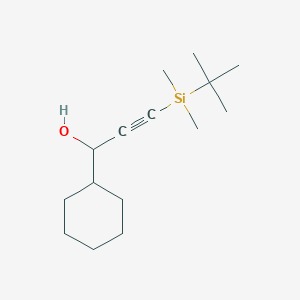

![1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2460313.png)

![5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2460323.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2460325.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2460328.png)